Biochemical Potency and Selectivity Profile: 1-A09 vs. Later-Generation mPTPB Inhibitors
1-A09 inhibits mPTPB with an IC₅₀ of 1.26 ± 0.22 μM and a Kᵢ of 1.08 ± 0.06 μM, exhibiting a 61-fold preference over the related mycobacterial phosphatase mPTPA (IC₅₀ = 77.3 ± 5.1 μM) and >11-fold selectivity over all tested mammalian PTPs including PTP1B (IC₅₀ = 19 ± 1.5 μM), TC-PTP (22 ± 2.5 μM), SHP2 (26.4 ± 6.6 μM), and CD45 (>100 μM) [1]. Among 80 library compounds screened at ~10 μM, only 3 showed measurable mPTPB inhibition, and 1-A09 was the most potent and selective [1]. In comparison, the later benzofuran salicylic acid derivative 4g (J. Med. Chem. 2013) achieved greater biochemical potency (IC₅₀ = 38 nM) and >50-fold selectivity over mammalian PTPs [2]. The N-aryl oxamic acid compound 4t (J. Med. Chem. 2020) demonstrated substantially higher potency (Kᵢ = 2.7 nM) and >4,500-fold selectivity over 25 mammalian PTPs [3]. Fusarielin M showed comparable biochemical potency to 1-A09 (IC₅₀ = 1.05 ± 0.08 μM, Kᵢ = 1.03 ± 0.39 μM) [4]. MptpB-IN-2 achieved an IC₅₀ of 0.64 μM against MptpB with only ~6.4-fold selectivity over MptpA (4.06 μM) . This places 1-A09 as a moderately potent but well-characterized early-generation probe with a selectivity profile established across a comprehensive panel of 13 PTPs [1].
| Evidence Dimension | Biochemical IC₅₀ / Kᵢ against mPTPB and selectivity over mammalian PTPs |
|---|---|
| Target Compound Data | IC₅₀ = 1.26 ± 0.22 μM; Kᵢ = 1.08 ± 0.06 μM; 61-fold over mPTPA; >11-fold over all mammalian PTPs tested (13-PTP panel) |
| Comparator Or Baseline | Compound 4g: IC₅₀ = 38 nM, >50-fold selectivity; Compound 4t: Kᵢ = 2.7 nM, >4,500-fold selectivity; Fusarielin M: IC₅₀ = 1.05 μM; MptpB-IN-2: IC₅₀ = 0.64 μM, ~6.4-fold over MptpA |
| Quantified Difference | 1-A09 is 30-fold less potent than 4g, >2,500-fold less potent than 4t, equipotent to fusarielin M, and ~2-fold less potent than MptpB-IN-2; but offers broader characterized selectivity than MptpB-IN-2 |
| Conditions | In vitro enzymatic assay using p-nitrophenyl phosphate (pNPP) hydrolysis at pH 7 and 25°C; selectivity panel included mPTPA, PTP1B, TC-PTP, SHP2, FAP1, Lyp, VHX, VHR, LMWPTP, Cdc14A, PTPα, LAR, CD45 |
Why This Matters
1-A09 provides a well-characterized selectivity fingerprint across 13 PTPs at the time of its report, offering a benchmark reference data set for laboratories validating new mPTPB inhibitor series.
- [1] Zhou B, He Y, Zhang X, Xu J, Luo Y, Wang Y, Franzblau SG, Yang Z, Chan RJ, Liu Y, Zheng J, Zhang ZY. Targeting mycobacterium protein tyrosine phosphatase B for antituberculosis agents. Proc Natl Acad Sci USA. 2010;107(10):4573-4578. doi:10.1073/pnas.0909133107 View Source
- [2] He Y, Xu J, Zhang X, Franzblau SG, Yang Z, Zhang ZY. Discovery and evaluation of novel inhibitors of mycobacterium protein tyrosine phosphatase B from the 6-hydroxy-benzofuran-5-carboxylic acid scaffold. J Med Chem. 2013;56(3):832-842. doi:10.1021/jm301781p View Source
- [3] Ruddraraju KV, Aggarwal S, Betzi S, Niu C, Baker E, Zhang ZY. Highly Potent and Selective N-Aryl Oxamic Acid-Based Inhibitors for Mycobacterium tuberculosis Protein Tyrosine Phosphatase B. J Med Chem. 2020;63(17):9212-9227. doi:10.1021/acs.jmedchem.0c00341 View Source
- [4] Chen L, Wang H, Li Y, Li Z, Yu Z, Zhang H. Identification of fusarielin M as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). Bioorg Chem. 2021;106:104495. doi:10.1016/j.bioorg.2020.104495 View Source
